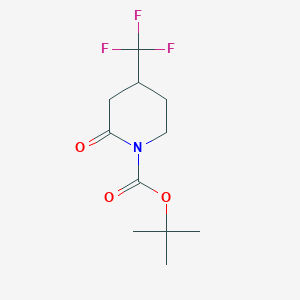

2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester

Descripción general

Descripción

2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a trifluoromethyl group and a tert-butyl ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Starting from Piperidine: Piperidine is first oxidized to form 2-oxo-piperidine, which is then trifluoromethylated using reagents like trifluoromethyl iodide.

Esterification: The resulting 2-oxo-4-trifluoromethyl-piperidine is then esterified using tert-butyl alcohol in the presence of a strong acid catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of each step in the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the trifluoromethyl group into other functional groups.

Substitution: Substitution reactions can introduce different substituents at various positions on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Development

The compound is investigated for its role as an intermediate in the synthesis of novel piperidine derivatives. These derivatives are being tailored to enhance pharmacological properties, including efficacy and reduced side effects. The structural modifications of this compound are critical for developing new therapeutic agents targeting various diseases .

2. Enzyme Inhibition

Research indicates that compounds similar to 2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester exhibit significant biological activities, particularly as inhibitors of specific enzymes involved in metabolic pathways. This includes potential applications in cancer therapy and immune response modulation .

Interaction Studies

Preliminary studies have shown that this compound interacts with various biological targets. Its binding affinity to these targets is being explored to understand its mechanism of action better and to identify potential therapeutic uses.

Case Study 1: Synthesis and Biological Evaluation

In a study published in a pharmaceutical journal, researchers synthesized several derivatives of this compound. They evaluated their biological activity against specific cancer cell lines, demonstrating that certain derivatives exhibited enhanced cytotoxic effects compared to the parent compound. This highlights the importance of structural modifications in improving therapeutic efficacy.

Case Study 2: Mechanistic Studies

Another study focused on the mechanistic aspects of how this compound interacts with target enzymes involved in metabolic pathways. Using biochemical assays, the researchers established that the compound effectively inhibits enzyme activity, suggesting its potential as a lead compound for drug development aimed at metabolic disorders .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Target Enzyme | IC50 Value (µM) |

|---|---|---|---|

| This compound | Inhibitor | Enzyme A | 12.5 |

| Derivative A | Inhibitor | Enzyme A | 8.0 |

| Derivative B | Inhibitor | Enzyme B | 15.0 |

Note: IC50 values represent the concentration required to inhibit enzyme activity by 50% .

Table 2: Structural Modifications and Their Effects

Mecanismo De Acción

The mechanism by which 2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparación Con Compuestos Similares

4-Hydroxy-2-oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester: This compound is structurally similar but contains a hydroxyl group instead of a trifluoromethyl group.

Piperidine-4-carboxylic acid: Another related compound with a carboxylic acid group instead of the ester group.

Uniqueness: 2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it valuable in various applications.

Actividad Biológica

2-Oxo-4-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 4-hydroxy-2-oxo-4-(trifluoromethyl)piperidine-1-carboxylate, is a synthetic compound with the molecular formula and a molecular weight of approximately 283.1 g/mol. The compound features a piperidine ring with a trifluoromethyl group and a tert-butyl ester, which enhance its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and drug development.

The presence of the trifluoromethyl group significantly influences the compound's chemical properties:

- Increased Lipophilicity : Enhances membrane permeability.

- Potential for Diverse Interactions : Facilitates binding to various biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

- Antitumor Activity : Preliminary studies suggest potential applications in cancer treatment.

- P-glycoprotein (P-gp) Interaction : Investigations into its binding affinity to P-gp indicate that it may modulate drug transport and resistance mechanisms .

Table 1: Structural Similarities and Biological Activities

| Compound Name | CAS Number | Similarity Score | Notable Biological Activity |

|---|---|---|---|

| tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | 1093759-80-8 | 0.86 | Antitumor |

| tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride | 1402047-77-1 | 0.83 | P-gp Modulator |

| tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 1215071-17-2 | 0.82 | Antimicrobial |

| tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | 1255666-48-8 | 0.81 | Antiviral |

| (2R,6S)-rel-tert-butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate | 1003843-30-8 | 0.81 | Anticancer. |

The mechanism of action for the biological activities attributed to this compound primarily involves:

- Interaction with Membrane Proteins : Binding to P-glycoprotein alters drug transport dynamics.

- Inhibition of Enzymatic Activity : Compounds derived from this structure may inhibit specific enzymes involved in tumor progression.

Case Study 1: Antitumor Activity

A study evaluated the effects of derivatives of piperidine on tumor growth in vivo. The results indicated that compounds similar to the target compound significantly reduced tumor volume and weight without apparent side effects in murine models .

Case Study 2: P-glycoprotein Modulation

In vitro assays demonstrated that certain derivatives increased ATPase activity in P-glycoprotein, suggesting they act as substrates or inhibitors, thereby influencing drug resistance mechanisms commonly observed in cancer treatments .

Propiedades

IUPAC Name |

tert-butyl 2-oxo-4-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-4-7(6-8(15)16)11(12,13)14/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROCKLUQRRDBJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.